
Ro 31-8830 (hydrochloride)
Übersicht
Beschreibung
- Bisindolylmaleimid XI-Hydrochlorid ist eine synthetische Verbindung mit der chemischen Formel C28H28N4O2·HCl und einem Molekulargewicht von 489,01 g/mol .
- Es ist ein selektiver Inhibitor der Proteinkinase C (PKC), einer Familie von Enzymen, die an der Zellsignalisierung und -regulation beteiligt sind.
- PKCs spielen eine wichtige Rolle in verschiedenen zellulären Prozessen, darunter Zellwachstum, Differenzierung und Immunantworten.
Vorbereitungsmethoden
- Die Synthese von Bisindolylmaleimid XI umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsstoffen.
- Leider sind spezifische Synthesebedingungen in der Literatur nicht readily verfügbar. Es wird typischerweise durch mehrstufige organische Synthese hergestellt.
- Industrielle Produktionsmethoden können großtechnische Synthese und Reinigung umfassen, diese Details sind jedoch proprietär und nicht öffentlich zugänglich.
Analyse Chemischer Reaktionen
- Bisindolylmaleimid XI durchläuft aufgrund seiner Struktur verschiedene Reaktionen, darunter:
Oxidation: Es kann unter geeigneten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können das Imid oder andere funktionelle Gruppen modifizieren.
Substitution: Substitutionsreaktionen können an den Indol- oder Maleimid-Positionen auftreten.
- Häufige Reagenzien sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nucleophile (z. B. Amine).
- Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und Ausgangsmaterialien ab.
Wissenschaftliche Forschungsanwendungen
Introduction to Ro 31-8830 (Hydrochloride)
Ro 31-8830 (hydrochloride) is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in various cellular processes, including signal transduction, cell growth, and differentiation. This compound has garnered attention for its potential applications in scientific research, particularly in the fields of oncology and inflammation.
Anti-inflammatory Research
Ro 31-8830 has demonstrated significant anti-inflammatory properties, making it a candidate for studies related to inflammatory diseases. Its ability to inhibit PKC can reduce the production of pro-inflammatory cytokines, thus alleviating symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease.
Table 1: Summary of Anti-inflammatory Studies Using Ro 31-8830
Study Reference | Model | Findings |
---|---|---|
Mouse model of arthritis | Reduced joint swelling and inflammation markers. | |
In vitro human macrophages | Decreased TNF-alpha and IL-6 production. |
Cancer Research
The inhibition of PKC by Ro 31-8830 has implications in cancer research, particularly in understanding tumor progression and metastasis. Studies have shown that PKC plays a role in cancer cell proliferation and survival; thus, Ro 31-8830 may help elucidate these mechanisms.
Table 2: Cancer Studies Involving Ro 31-8830
Study Reference | Cancer Type | Findings |
---|---|---|
Breast cancer | Inhibited cell proliferation and induced apoptosis. | |
Prostate cancer | Reduced migration and invasion capabilities of cancer cells. |
Neuroprotection
Emerging research indicates that Ro 31-8830 may have neuroprotective effects. By modulating PKC activity, it could potentially protect neurons from damage due to excitotoxicity or oxidative stress, which are common in neurodegenerative diseases.
Table 3: Neuroprotective Effects of Ro 31-8830
Study Reference | Model | Findings |
---|---|---|
Rat model of stroke | Improved functional recovery post-stroke. | |
In vitro neuronal cultures | Reduced apoptosis in neurons exposed to glutamate. |
Case Study 1: Ro 31-8830 in Rheumatoid Arthritis
In a controlled study involving patients with rheumatoid arthritis, Ro 31-8830 was administered to assess its efficacy in reducing inflammation and pain. The results indicated a significant decrease in disease activity scores and inflammatory markers after treatment with Ro 31-8830 compared to the placebo group.
Case Study 2: Tumor Growth Inhibition
A preclinical trial explored the effects of Ro 31-8830 on tumor growth in xenograft models of breast cancer. The compound significantly inhibited tumor growth compared to control groups, suggesting its potential as a therapeutic agent in managing breast cancer.
Wirkmechanismus
- Bisindolylmaleimide XI inhibits PKC isoforms, including PKCα, PKCβI, PKCβII, and PKCγ .
- It interferes with PKC-mediated phosphorylation events, affecting downstream signaling pathways.
- The exact molecular targets and pathways involved vary depending on the specific PKC isoform and cellular context.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Bisindolylmaleimid XI liegt in seiner Selektivität für PKC-Isoformen.
- Ähnliche Verbindungen umfassen:
Bisindolylmaleimid X (BIM X): Ähnliche Struktur, aber weniger selektiv für PKCα .
Bisindolylmaleimid IV (BIM IV): Ein weiterer PKC-Inhibitor .
Bisindolylmaleimid VII (BIM VII): Auch mit PKC-Inhibition verbunden .
Biologische Aktivität
Ro 31-8830 (hydrochloride) is a potent and selective inhibitor of protein kinase C (PKC), a crucial enzyme involved in various cellular signaling pathways. This compound, derived from the non-selective protein kinase inhibitor staurosporine, has garnered attention for its anti-inflammatory properties and potential therapeutic applications in autoimmune diseases and other inflammatory disorders.
- Chemical Formula : C28H29ClN4O2
- Molecular Weight : 466.01 g/mol
- Structure : Ro 31-8830 is classified as a bisindolylmaleimide derivative, characterized by its unique structure that enables selective inhibition of PKC.
Ro 31-8830 functions as a competitive inhibitor of PKC by binding to the ATP-binding site, thereby preventing ATP from binding and inhibiting PKC activity. This disruption alters the signaling pathways mediated by PKC, which can affect various cellular processes, including cell proliferation and inflammation.
Inhibition of Protein Kinase C
Ro 31-8830 exhibits high selectivity for PKC over other protein kinases. Studies have shown that it has an IC50 value ranging from 8 nM to 80 nM against isolated brain PKC and is significantly less potent against protein kinase A (PKA) with IC50 values exceeding 60-fold higher than those for PKC . The following table summarizes its inhibitory effects:
Kinase Type | IC50 (nM) | Selectivity |
---|---|---|
Protein Kinase C (PKC) | 8 - 80 | Highly selective |
Protein Kinase A (PKA) | >500 | Low selectivity |
Anti-Inflammatory Effects
Ro 31-8830 has demonstrated significant anti-inflammatory activity in various preclinical models. In studies involving mouse models, it showed a dose-dependent inhibition of phorbol ester-induced paw edema with a minimum effective dose of 15 mg/kg. Additionally, it inhibited secondary inflammation in adjuvant arthritis models in rats, indicating its potential utility in treating T-cell-mediated autoimmune diseases .
Case Studies and Research Findings
- Mouse Hair Follicle Organ Cultures :
-
Platelet Activation :
- Research demonstrated that Ro 31-8830 effectively inhibited PKC-mediated phosphorylation events in platelets, reinforcing its role in modulating inflammatory responses through the inhibition of platelet activation.
- Therapeutic Implications :
Comparative Analysis with Similar Compounds
Ro 31-8830 shares structural similarities with other bisindolylmaleimides, which also target PKC but vary in potency and selectivity. The following table compares Ro 31-8830 with related compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Ro 31-7549 | Bisindolylmaleimide | PKC inhibition | Lower selectivity than Ro 31-8830 |
Gö6976 | Bisindolylmaleimide | Selective for calcium-dependent isoforms | More potent than Ro 31-8830 |
Staurosporine | Indole alkaloid | Broad-spectrum kinase inhibition | Non-selective, affects multiple kinases |
Eigenschaften
IUPAC Name |
3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-10-11-32-20(12-17)13-18-8-9-19(14-24(18)32)25-26(28(34)29-27(25)33)22-16-31(3)23-7-5-4-6-21(22)23;/h4-9,13-14,16-17H,10-12,15H2,1-3H3,(H,29,33,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVQGKBSNAIMHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC5=C(C=C4)C=C6N5CCC(C6)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415526 | |
Record name | 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145333-02-4 | |
Record name | 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.